![molecular formula C28H24N2O4 B3831294 N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3831294.png)
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide
Overview
Description
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, also known as PPD, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Scientific Research Applications
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, materials science, and biomedical research. In organic chemistry, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been used as a building block for the synthesis of various organic compounds, including dendrimers and polymers. In materials science, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been used as a precursor for the synthesis of carbon nanotubes and graphene. In biomedical research, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been studied for its potential applications as an anticancer agent, an antioxidant, and a neuroprotective agent.
Mechanism of Action
The mechanism of action of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has also been shown to protect neurons from oxidative stress and neurotoxicity in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to scavenge free radicals and reduce oxidative stress in various cell and animal models. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli. In addition, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, both in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is its versatility as a building block for the synthesis of various organic compounds and materials. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the main limitations of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure. Therefore, it is important to use appropriate safety precautions and conduct thorough toxicity studies when working with N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide.
Future Directions
There are several future directions for research related to N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, including the development of novel N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide-based materials with unique properties and applications, the identification of new targets and signaling pathways involved in the mechanism of action of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, and the optimization of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide-based compounds for use as anticancer and neuroprotective agents. In addition, further studies are needed to better understand the toxicity and side effects of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, as well as its potential interactions with other drugs and compounds.
properties
IUPAC Name |
N-[4-[(E)-3-[4-[(E)-3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-19(31)29-25-13-9-23(10-14-25)27(33)17-7-21-3-5-22(6-4-21)8-18-28(34)24-11-15-26(16-12-24)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32)/b17-7+,18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVMVSZFUJBJMK-ZEELXFFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(E)-3-[4-[(E)-3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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